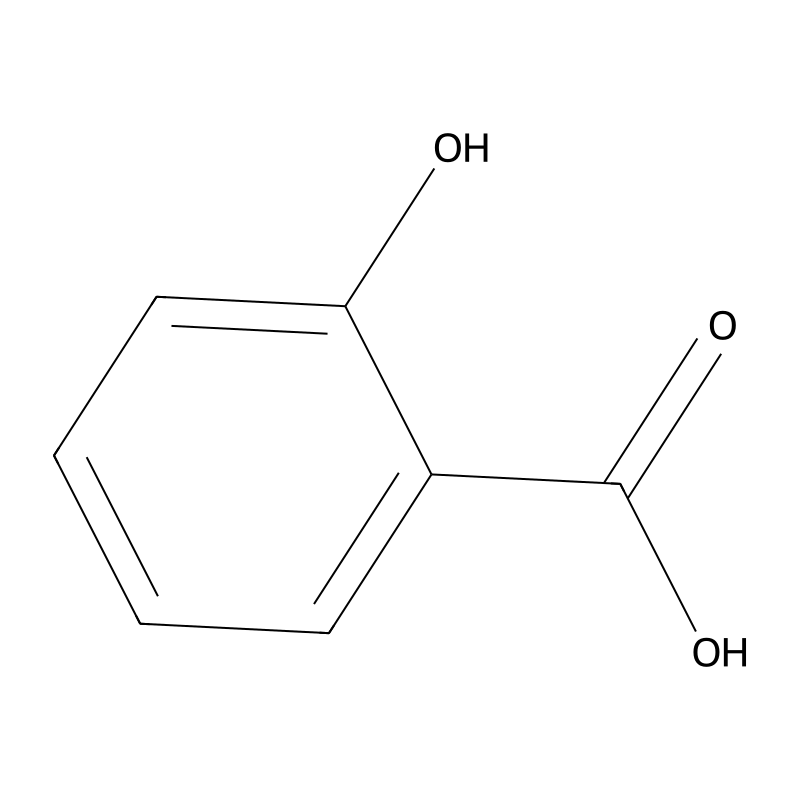

Salicylic acid

C7H6O3

HOC6H4COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C7H6O3

HOC6H4COOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in oil of turpentine, alcohol, ether

SLIGHTLY SOL IN TOLUENE

In water, 2,240 mg/L at 25 °C

2.24 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 0.2 (slightly soluble)

very slightly soluble in water; soluble in organic solvents

very soluble (in ethanol)

Synonyms

Canonical SMILES

Keratolytic and Anti-inflammatory Properties in Dermatology

Salicylic acid's ability to exfoliate the skin by breaking down keratin, the main protein in the outer layer, has made it a cornerstone in treating various skin conditions. Research has shown its effectiveness in:

- Acne vulgaris: Studies demonstrate salicylic acid's ability to unclog pores, reduce inflammation, and promote shedding of dead skin cells, making it a valuable topical treatment for acne [].

- Psoriasis: Salicylic acid's keratolytic properties help remove the thick, scaly plaques characteristic of psoriasis, improving symptoms [].

- Warts: Topical salicylic acid can break down wart tissue, facilitating its removal [].

Plant Science Applications

Salicylic acid plays a crucial role in plant defense mechanisms. Research suggests it acts as a signaling molecule, triggering various responses when plants are exposed to stress:

- Pathogen resistance: Salicylic acid activates plant defenses against fungal and bacterial pathogens [].

- Thermotolerance: Studies have shown salicylic acid application can enhance a plant's tolerance to heat stress [].

- Wound healing: Research suggests salicylic acid plays a role in wound closure and disease resistance in plants [].

Salicylic acid is an organic compound with the chemical formula C₇H₆O₃, characterized as a colorless or white, bitter-tasting solid. It is a type of phenolic acid and is notably a precursor to acetylsalicylic acid, commonly known as aspirin. The name "salicylic" is derived from the Latin word salix, meaning willow tree, as it was first isolated from willow bark. Salicylic acid serves various roles in nature, functioning as a plant hormone and playing a significant part in plant defense mechanisms against pathogens. It is also recognized for its therapeutic properties and is widely used in dermatological treatments, particularly for acne and psoriasis due to its ability to exfoliate skin and reduce inflammation .

- Formation of Aspirin: The most notable reaction is the acetylation of salicylic acid with acetic anhydride, resulting in acetylsalicylic acid (aspirin) and acetic acid as a by-product:

- Decomposition: Upon heating, salicylic acid can decompose into phenol and carbon dioxide:

- Esterification: Salicylic acid can react with alcohols to form esters. For example, reacting with methanol produces methyl salicylate:

- Chelation: As a chelating agent, salicylic acid can bind with metal ions such as iron(III), which has implications in various biochemical processes .

Salicylic acid exhibits significant biological activity, particularly in its anti-inflammatory and analgesic properties. It modulates cyclooxygenase-1 enzyme activity, which leads to decreased production of pro-inflammatory prostaglandins. This mechanism underlies its effectiveness in treating conditions like arthritis and other inflammatory disorders. Additionally, salicylic acid promotes keratolysis by enhancing the shedding of dead skin cells, making it effective for treating acne .

In plants, salicylic acid functions as a signaling molecule involved in systemic acquired resistance against pathogens. It plays a crucial role in activating defense mechanisms and regulating various physiological processes including photosynthesis and transpiration .

Salicylic acid can be synthesized through several methods:

- Kolbe-Schmitt Reaction: This method involves the carboxylation of sodium phenoxide with carbon dioxide under high pressure and temperature to yield sodium salicylate, which is then acidified to obtain salicylic acid.

- Hydrolysis of Aspirin: Salicylic acid can be produced by hydrolyzing acetylsalicylic acid using strong acids or bases.

- From Methyl Salicylate: Methyl salicylate (oil of wintergreen) can be treated with sodium hydroxide to form sodium salicylate, which upon further reaction with an acid yields salicylic acid .

Salicylic acid has diverse applications across various fields:

- Pharmaceuticals: It is primarily known for its role in the synthesis of aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, it is used in topical formulations for acne treatment.

- Cosmetics: Salicylic acid is a common ingredient in skincare products aimed at treating acne due to its exfoliating properties.

- Food Industry: It serves as a food preservative and bactericide.

- Agriculture: Used as a plant growth regulator and in the development of disease-resistant crops .

Salicylic acid interacts with various biological systems and compounds:

- Drug Interactions: It may enhance the effects of other NSAIDs or anticoagulants when used concurrently.

- Biochemical Pathways: Salicylic acid influences metabolic pathways related to inflammation and immune responses.

- Skin Penetration Studies: Research indicates that formulations containing salicylic acid improve skin permeability, enhancing the efficacy of topical treatments .

Salicylic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure | Unique Features |

|---|---|---|

| Acetylsalicylic Acid | C₉H₈O₄ | Less irritating than salicylic acid; widely used as aspirin. |

| Methyl Salicylate | C₈H₈O₃ | Used topically for muscle pain relief; has a wintergreen scent. |

| Aminosalicylic Acid | C₇H₇N₃O₃ | Used primarily as an antitubercular agent; different functional groups. |

| Sodium Salicylate | C₇H₆NaO₃ | Water-soluble salt form; often used in pharmaceuticals. |

Salicylic acid's unique combination of anti-inflammatory properties, ability to exfoliate skin, and role in plant defense mechanisms distinguishes it from these similar compounds .

Salicylic acid’s medicinal legacy originates in the bark of Salix species (willow trees), where it occurs naturally as salicin, a β-glucoside alcohol. Ancient civilizations recognized the therapeutic properties of willow extracts millennia before the compound’s isolation. The Sumerians documented willow’s analgesic effects on clay tablets circa 4000 BCE, while Egyptian medical texts from 1500 BCE prescribed willow for inflammation and joint pain. Hippocrates (460–370 BCE) recommended chewing willow bark or brewing teas from its leaves to alleviate fever and childbirth pain, a practice later adopted by Greek and Roman physicians. Native American tribes similarly used willow bark poultices for headaches and muscle aches, a tradition paralleled in European folk medicine during the Middle Ages.

The biological activity of willow-derived preparations stems from salicin’s metabolic conversion to salicylic acid in vivo. This process, elucidated in the 19th century, explains why willow bark infusions produced effects akin to modern aspirin, albeit with delayed onset due to enzymatic hydrolysis. By the 18th century, Reverend Edward Stone’s clinical trials with powdered willow bark (1763) provided empirical validation of its antipyretic properties, bridging traditional use and scientific inquiry.

Table 1: Historical Uses of Willow Bark Across Civilizations

Isolation and Early Characterization (1838–1839)

The isolation of salicylic acid as a discrete chemical entity began with Raffaele Piria’s groundbreaking work in 1838. Building on Henri Leroux’s 1829 isolation of salicin, Piria, an Italian chemist, split salicin into glucose and salicylaldehyde via hydrolysis. Subsequent oxidation of salicylaldehyde yielded salicylic acid (C₇H₆O₃), marking the first synthesis of the compound in pure form. Piria’s methodology, detailed in Annales de Chimie et de Physique (1839), established the foundational reaction pathway:

Hydrolysis of salicin:

$$ \text{C}{13}\text{H}{18}\text{O}7 + \text{H}2\text{O} \rightarrow \text{C}7\text{H}8\text{O}2 + \text{C}6\text{H}{12}\text{O}6 $$

(Salicin → Salicyl alcohol + Glucose)Oxidation of salicyl alcohol:

$$ \text{C}7\text{H}8\text{O}2 + \text{O}2 \rightarrow \text{C}7\text{H}6\text{O}3 + \text{H}2\text{O} $$

(Salicyl alcohol → Salicylic acid)

This two-step process confirmed the compound’s phenolic acid structure and enabled reproducible synthesis. Piria’s work diverged from earlier attempts by Johann Buchner (1828) and Leroux, who isolated impure salicin but failed to characterize its derivatives. By 1853, Charles Gerhardt acetylated salicylic acid to produce acetylsalicylic acid, though his method lacked commercial viability until Felix Hoffmann’s 1897 optimization for Bayer.

Etymology and Nomenclature from Latin Salix

The term “salicylic acid” derives from the Latin salix (willow), reflecting its botanical origin. Piria coined acide salicylique in 1838, adapting salicin—a name assigned by Buchner in 1828 from Salix alba. The International Union of Pure and Applied Chemistry (IUPAC) later designated it as 2-hydroxybenzoic acid, denoting its ortho-substituted phenolic hydroxyl group.

Historical synonyms include spiraeic acid, referencing its isolation from Spiraea ulmaria (meadowsweet) by Karl Jacob Löwig in 1835. However, Piria’s nomenclature prevailed due to willow’s central role in traditional medicine and early industrial production. The etymological link persists in modern pharmaceuticals; “aspirin” combines a- (acetyl) with -spirin (from Spiraea).

Historical Synthesis Methods Development

Post-Piria synthesis methods prioritized scalability and cost-effectiveness. Initial extraction from willow bark yielded ≤1% salicylic acid, necessitating alternative routes. Key advancements include:

Kolbe–Schmitt Process (1860): Hermann Kolbe and Eduard Lautemann developed a carboxylation method using sodium phenoxide and carbon dioxide under high pressure:

$$ \text{C}6\text{H}5\text{ONa} + \text{CO}2 \rightarrow \text{C}6\text{H}4(\text{OH})\text{COONa} $$

$$ \text{C}6\text{H}4(\text{OH})\text{COONa} + \text{H}2\text{SO}4 \rightarrow \text{C}7\text{H}6\text{O}3 + \text{NaHSO}_4 $$

This industrial-scale process dominated production until the mid-20th century.Biosynthetic Methods (20th c.): Microbial oxidation of naphthalene by Pseudomonas species offered sustainable alternatives, though chemical synthesis remained predominant.

Table 2: Evolution of Salicylic Acid Synthesis

| Method | Year | Key Innovators | Yield Improvement |

|---|---|---|---|

| Willow bark extraction | – | Traditional practice | <1% |

| Piria oxidation | 1838 | Raffaele Piria | ~30% |

| Kolbe–Schmitt | 1860 | Hermann Kolbe | ~85% |

| Microbial biosynthesis | 1966 | Kerr-McGee Oil Industries | ~70% |

Physical Constants

Melting and Boiling Points

Salicylic acid demonstrates well-defined thermal transition properties that are consistent across multiple analytical determinations. The melting point ranges from 158 to 161°C, with most authoritative sources reporting a narrow range of 158.6°C to 160°C [1] [2] [3] [4] [5] [6]. This relatively high melting point reflects the strong intermolecular hydrogen bonding present in the solid-state structure of salicylic acid, where both the carboxyl and hydroxyl groups participate in extensive hydrogen bond networks.

The boiling point of salicylic acid is established at 211°C when measured at reduced pressure (20 mmHg) [1] [3] [4] [5] [6]. Under standard atmospheric pressure, the compound tends to decompose before reaching its normal boiling point, typically undergoing thermal degradation at temperatures above 200°C to form phenol and carbon dioxide [7]. This thermal instability necessitates careful temperature control during processing and analytical procedures.

The compound exhibits a notable tendency toward sublimation, a property that significantly influences its thermal behavior. Pure salicylic acid can sublime without decomposition at temperatures as low as 76°C under appropriate conditions [4] [8] [6], and this characteristic becomes more pronounced at reduced pressures.

Density and Bulk Properties

The density of salicylic acid at 20°C is consistently reported as 1.44 g/cm³ [2] [3] [4] [5] [6], indicating that the compound is significantly denser than water. This relatively high density is attributed to the compact molecular packing facilitated by extensive intermolecular hydrogen bonding in the crystalline structure.

The bulk density of powdered salicylic acid ranges from 400 to 500 kg/m³ [3] [4], which is considerably lower than the true density due to void spaces between particles. This parameter is particularly important for pharmaceutical formulation and industrial handling applications.

Additional physical constants include a vapor density of 4.8 relative to air [1] [3] [4], indicating that salicylic acid vapor is substantially heavier than air. The vapor pressure at 114°C is measured at 1 mmHg [1] [3] [4], demonstrating relatively low volatility at moderate temperatures. The refractive index at 20°C is 1.565 [3] [4] [6], and the flash point is established at 157°C [3] [4] [6].

Sublimation Characteristics

Salicylic acid exhibits remarkable sublimation properties that distinguish it from many other organic acids. The compound can sublime at temperatures as low as 76°C under standard atmospheric pressure [4] [8] [6], making sublimation a viable purification technique. This process involves the direct transition from solid to vapor phase without passing through the liquid state.

The sublimation characteristics are temperature-dependent, with rates increasing exponentially with temperature. Research demonstrates that sublimation rates at 40°C, 50°C, and 70°C follow Arrhenius kinetics, with the rate primarily determined by the enthalpy of sublimation [9]. The process is particularly significant in pharmaceutical applications, where sublimation can affect drug stability and bioavailability [10].

Pure salicylic acid crystallizes from the vapor phase as white needle-like crystals [7] [11], and the sublimation process can be utilized for separation from less volatile impurities. The compound maintains its chemical integrity during sublimation under controlled conditions, making this property valuable for purification processes.

Solubility Parameters

Solubility in Various Solvents

Salicylic acid demonstrates highly variable solubility characteristics across different solvent systems, reflecting its amphiphilic nature with both hydrophilic (carboxyl and hydroxyl groups) and hydrophobic (benzene ring) components.

In aqueous systems, salicylic acid shows limited solubility at ambient temperatures. The solubility in water at 20°C is approximately 1.8 g/L [4] [6], increasing to about 2.0 g/L at 25°C [2] [12]. However, the compound exhibits dramatically enhanced solubility in hot water, dissolving rapidly and extensively [7] [12].

Organic solvents generally provide superior solubility for salicylic acid. Ethanol demonstrates high solubility characteristics [12] [13] [14], making it a preferred solvent for pharmaceutical formulations. Methanol exhibits excellent dissolving capacity with a solubility of 2.648 M [15]. Acetone provides substantial solubility at 2.122 M [16] [15], while ethyl acetate shows good solubility at 1.370 M [16] [13] [15] [14].

Chlorinated solvents such as chloroform and carbon tetrachloride show variable results, with chloroform providing adequate solubility [12] [6] while carbon tetrachloride exhibits lower dissolving capacity [13] [14]. The compound is also soluble in benzene [6], though this solvent is less commonly used due to toxicity concerns.

Notably, acetonitrile presents the lowest solubility among organic solvents tested [16] [17], making it useful for selective crystallization processes. Specialized applications include dissolution in olive oil (2.43 g/100 g at 23°C) [6], which is relevant for topical formulations.

Temperature Effects on Solubility

Temperature exerts a profound influence on the solubility behavior of salicylic acid across all solvent systems studied. Research demonstrates that salicylic acid solubility increases with temperature in an endothermic dissolution process [18] [19] [20].

In ethanol-water mixtures, comprehensive studies spanning temperatures from 293.15 K to 323.15 K reveal that solubility enhancement follows predictable thermodynamic patterns [18] [20]. The relationship between temperature and solubility can be accurately described using the van't Hoff equation, indicating that the dissolution process is enthalpically driven at most solvent compositions.

Pure solvent systems demonstrate consistent temperature dependencies. Studies in alcohols (ethanol, 1-propanol, 1-butanol, 1-pentanol, 1-hexanol, 1-heptanol) from 278.15 K to 318.15 K show systematic solubility increases with temperature [21] [22]. Similar trends are observed in other organic solvents including acetone, acetonitrile, ethyl acetate, and methanol over temperature ranges from 243.15 K to 313.15 K [19] [16] [17].

The temperature coefficient of solubility varies significantly among different solvents, with polar protic solvents generally showing larger temperature effects than aprotic solvents. This behavior is attributed to changes in hydrogen bonding interactions and solvation energies with temperature variation.

Binary solvent systems exhibit complex temperature-solubility relationships that depend on both temperature and solvent composition. In ethanol-water mixtures, the maximum solubility enhancement occurs at intermediate compositions rather than in pure solvents, and this effect becomes more pronounced at higher temperatures [18] [23] [20].

Acid-Base Properties

Dissociation Constants and pKa Values

Salicylic acid functions as a weak diprotic acid, exhibiting two distinct ionization steps corresponding to the carboxyl and phenolic hydroxyl groups. The first dissociation constant (pKa₁) corresponds to the ionization of the carboxyl group and is consistently reported as 2.97 ± 0.03 [4] [5] [24] [25] [26] [27]. This value indicates that salicylic acid is significantly more acidic than simple benzoic acid (pKa = 4.19), demonstrating the influence of the ortho-hydroxyl group through intramolecular hydrogen bonding.

The second dissociation constant (pKa₂) represents the ionization of the phenolic hydroxyl group and has been determined as 13.62 ± 0.03 through careful spectrophotometric measurements at 25°C [28] [29] [25]. This value places the phenolic proton in the range typical for substituted phenols, though it is influenced by the electron-withdrawing effect of the carboxylate group.

The first ionization constant (Ka₁) calculated from the pKa₁ value is approximately 1.07 × 10⁻³ [27], confirming the weak acid character while indicating substantial ionization in aqueous solution at physiological pH values.

The molecular formula C₇H₆O₃ allows for the calculation of theoretical dissociation behavior [1] [2] [12] [4], and experimental determinations consistently support the weak diprotic acid classification [24] [30] [31].

pH-Dependent Behavior

The ionization behavior of salicylic acid exhibits complex pH-dependent characteristics that significantly influence its chemical and biological properties. At low pH values (pH < 1), salicylic acid exists predominantly in its fully protonated form (H₂L), with both carboxyl and hydroxyl groups remaining unionized.

In the intermediate pH range (pH 1-7), the compound exists primarily as the monoanion (HL⁻), where the carboxyl group is deprotonated while the phenolic hydroxyl remains protonated. This species predominates at physiological pH and represents the most common form encountered in biological systems.

At high pH values (pH > 12), salicylic acid exists as the dianion (L²⁻), with both acidic protons removed. The transition between these species follows the Henderson-Hasselbalch equation and can be predicted based on the established pKa values.

The pH-dependent speciation significantly affects solubility characteristics, with the ionic forms generally exhibiting enhanced water solubility compared to the neutral molecule [32] [33]. This property is exploited in pharmaceutical formulations where pH adjustment is used to optimize dissolution characteristics.

Buffer capacity calculations indicate that salicylic acid solutions provide effective buffering around pH 3 (near pKa₁) and, to a lesser extent, around pH 14 (near pKa₂). This buffering action influences formulation stability and biological activity.

The ionization state also affects the compound's ability to cross biological membranes, with the neutral form generally showing greater permeability than ionic species [24] [33]. This pH-dependent transport behavior is crucial for understanding bioavailability and therapeutic efficacy.

Spectroscopic Properties

Ultraviolet-Visible Absorption Characteristics

Salicylic acid exhibits characteristic ultraviolet-visible absorption features that arise from π→π* and n→π* electronic transitions within the aromatic system and carbonyl groups. The compound displays three primary absorption maxima in the UV-visible region: 210 nm, 234 nm, and 303 nm [4] [6].

The short-wavelength absorption at 210 nm corresponds to high-energy π→π* transitions involving the entire aromatic system. This band is typically the most intense and is useful for quantitative analysis at low concentrations [34] [35] [36].

The intermediate absorption at 234 nm represents π→π* transitions with moderate intensity, often used for analytical determinations where the 210 nm band may suffer from interference [37] [38] [39].

The long-wavelength absorption at 303 nm is attributed to n→π* transitions and extended conjugation effects. This band is particularly sensitive to solvent effects and pH changes, making it valuable for studying molecular interactions [40] [37] [41].

Molar absorptivity values vary significantly across the absorption bands, with the 210 nm peak showing the highest extinction coefficient. The 303 nm band, while less intense, provides excellent selectivity for salicylic acid analysis in complex matrices [36] [38].

Solvent effects substantially influence the absorption characteristics, with polar protic solvents generally causing bathochromic (red) shifts due to hydrogen bonding interactions [37] [42]. pH variations also affect the spectrum, particularly for bands sensitive to the ionization state of the carboxyl and hydroxyl groups.

Infrared Spectral Features

The infrared spectrum of salicylic acid provides detailed information about functional group vibrations and intermolecular interactions. Hydroxyl stretching vibrations appear in the range 3233-3300 cm⁻¹, with the exact frequency depending on the degree of hydrogen bonding [37] [43] [44].

Carbon-hydrogen stretching modes are observed between 2831-3004 cm⁻¹, representing both aromatic and aliphatic C-H bonds [37] [43] [44]. The aromatic C-H stretches typically appear at higher frequencies (3000-3100 cm⁻¹), while any aliphatic components appear at lower frequencies.

Carbonyl stretching vibrations occur in the range 1652-1692 cm⁻¹, with the exact position influenced by hydrogen bonding and crystal packing effects [37] [43] [44]. The carboxyl C=O stretch is particularly diagnostic for salicylic acid identification.

Aromatic carbon-carbon stretching vibrations appear between 1558-1610 cm⁻¹, reflecting the benzene ring deformation modes [37] [43] [44]. These bands provide information about aromatic substitution patterns and electronic effects.

Aliphatic carbon-carbon stretching modes are found between 1440-1503 cm⁻¹ [37] [43] [44], while carbon-oxygen stretching vibrations appear in the range 1290-1296 cm⁻¹ [37] [43] [44].

Fingerprint region vibrations below 1300 cm⁻¹ provide detailed structural information including out-of-plane bending modes and skeletal vibrations that are characteristic of the salicylic acid structure [45] [43] [46].

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about salicylic acid through multiple nuclei observations. Proton NMR (¹H NMR) spectra reveal distinct signals for the aromatic protons, carboxyl proton, and phenolic hydroxyl proton [47] [48] [49].

Carbon-13 NMR (¹³C NMR) spectra display characteristic chemical shifts for all carbon environments, including the carboxyl carbon, aromatic carbons, and the hydroxyl-bearing carbon [47] [50] [51]. The chemical shift values provide information about electronic environments and substitution effects.

Oxygen-17 NMR (¹⁷O NMR) studies have been conducted using isotopically labeled samples, providing detailed information about oxygen environments in both the carboxyl and hydroxyl groups [47] [50]. These studies reveal quadrupole coupling constants and chemical shift tensors that characterize the local electronic environments.

Solid-state NMR investigations demonstrate differences between solution and solid-state structures, particularly regarding hydrogen bonding patterns and molecular dynamics [47] [50]. These studies reveal the formation of hydrogen-bonded dimers in the crystalline state.

Temperature-dependent NMR studies show dynamic behavior related to proton transfer processes and molecular reorientation [47]. Variable temperature measurements provide activation energies for these dynamic processes.

Purity

Physical Description

Liquid; Dry Powder

White to light tan solid; [CAMEO] Colorless crystals; [ICSC]

Solid

ODOURLESS WHITE-TO-YELLOW POWDER.

White to faint yellow crystalline powder; faint nutty odou

Color/Form

Powder or needles from water

Needles in water; monoclinic prisms in alcohol

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

211.00 °C. @ 20.00 mm Hg

256 °C (sublimes)

Flash Point

157 °C c.c.

Heavy Atom Count

Taste

IT HAS SWEETISH, AFTERWARD ACRID, TASTE

Vapor Density

Relative vapor density (air = 1): 4.8

Density

1.443 g/cu cm at 20 °C/4 °C

Relative density (water = 1): 1.4

LogP

2.26 (LogP)

2.26

log Kow = 2.26

2.2

Odor

Decomposition

Appearance

Melting Point

Melting point equals 315 °F

159 °C

158 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H361d: Suspected of damaging the unborn child [Warning Reproductive toxicity]

Drug Indication

Therapeutic Uses

Cosmetic ingredient functions of Salicylic Acid and its salts. Ingredient: Salicylic Acid; Function: Antiacne agent, Antidanduff agent, Corn/callus/wart remover, Denaturant, Hair-conditioning agent, and Skin-conditioning agent (miscellaneous). /From table/

Salicylic acid has been present in OTC topical acne preparations (at concentrations of 2% to 5%), external analgesics and skin protectants used for poison ivy, oak and sumac, and topical antifungal drug products.

MEDICATION (VET): Seborrhea is a skin disease in dogs that is characterized by a defect in keratinization or cornification. Clinically, it results in increased scale formation, occasionally excessive greasiness of the skin and hair coat, and often secondary inflammation and infection. ... Dogs with moderate to marked scaling and mild oiliness should be bathed with shampoos that contain sulfur and salicylic acid. Both agents are keratolytic, keratoplastic, antibacterial, and antipruritic.

For more Therapeutic Uses (Complete) data for SALICYLIC ACID (10 total), please visit the HSDB record page.

Pharmacology

Salicylic Acid is a beta hydroxy acid that occurs as a natural compound in plants. It has direct activity as an anti-inflammatory agent and acts as a topical antibacterial agent due to its ability to promote exfoliation.

MeSH Pharmacological Classification

ATC Code

D01 - Antifungals for dermatological use

D01A - Antifungals for topical use

D01AE - Other antifungals for topical use

D01AE12 - Salicylic acid

S - Sensory organs

S01 - Ophthalmologicals

S01B - Antiinflammatory agents

S01BC - Antiinflammatory agents, non-steroids

S01BC08 - Salicylic acid

Mechanism of Action

Salicylic acid has a potent keratolytic action and a slight antiseptic action when applied topically to the skin. In low concentrations, the drug has keratoplastic activity (correction of abnormal keratinization) and in higher concentrations (i.e., 1% or higher, depending on the vehicle), the drug has keratolytic activity (causes peeling of skin). Salicylic acid softens and destroys the stratum corneum by increasing endogenous hydration (water concentration), probably because of decreased pH, which causes the cornified epithelium (horny layer) of the skin to swell, soften, and then desquamate.

Vapor Pressure

8.2X10-5 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 0.02

Pictograms

Corrosive;Irritant;Health Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

The volume of distribution is about 170 mL/kg of body weight.

A single-center, single-sequence, two-period crossover study was performed to compare the systemic exposure to salicylic acid following facial application of a 30% salicylic acid cosmetic skin peel formulation applied for 5 min and an oral dose of 650 mg aspirin in nine healthy male and female subjects. The mean (SD) maximum salicylic acid concentration (C(max)) was 0.81 (0.32) ug/mL and 56.4 (14.2) ug/mL. The AUC-based safety margin ratio was 50:1. A depot effect was observed during topical application of the skin peel solution as the absorption of salicylic acid continued beyond the 5-min application period. Plasma salicylic acid C(max) values were achieved from 1.4 to 3.5 hr after topical application and from 0.5 to 1.5 hr after oral aspirin. The plasma concentrations in the present study (30%; 5 min) were similar to that of a low concentration (2%) applied in a leave-on product to the same body surface area.

The absorption of reagent-grade salicylic acid through abdominal guinea pig skin was examined. The abdominal area was shaved and a recirculation apparatus was applied to determine the rate of absorption. Salicylic acid, pH 3.0, had a constant rate of absorption (approximately 4%) at concentrations of 250, 400, and 1000 ug/mL. Salicylic acid at a concentration of 500 ug/mL was used to examine the absorption as a function of pH. The percent absorbed from 1 to 6 hours was 6.1, 3.3, 0.6, and 0 at pH 2, 3, 4, and 5, respectively, and 0, 1.8, 8.0, and 15.5 at pH 7, 8, 9, and 10, respectively.

Salicylic acid is rapidly absorbed from the intact skin, especially when applied in oily liniments or ointments, ... .

The percutaneous absorption of salicylic acid through damaged guinea pig skin was studied using a recirculation apparatus. After the abdominal skin of male guinea pigs was clipped and the stratum corneum removed, a glass vessel was attached and used for continuous recirculation and the amount of salicylic acid, 500 ug/mL and pH 3.0, absorbed was calculated from the concentration remaining in the solution. Also, concentrations of 250, 500, and 1000 ug/mL salicylic acid at pH 3.0 and 500 ug/ml at a pH of 2, 3, 4, 5, or 6 were used to determine the effect of concentration and pH, respectively, on absorption. The absorption rate of 500 ug/ml salicylic acid from the recirculating solution was 79.4% for damaged skin; the disappearance of salicylic acid from the solution was linear from the start of exposure. (This was 10 times the rate through intact skin; disappearance from intact skin was linear 1 hour after the start of exposure.) The rate of absorption from the recirculating solution was independent of concentration, but it did increase with an increasing fraction of un-ionized form. The amount of drug retained in damaged guinea pig skin after various exposure times was then determined. The animals were exposed to 500 ug/mL salicylic acid, pH 3.0, for 0.5, 1.0, 3.0, 4.5, or 6.0 hours, and then killed. The test area was wiped and the skin isolated to the corium. A peak in the amount of salicylic acid reserved in the skin was observed after 0.5 to 1 hour. ... These results were attributed to an increase in percutaneous absorption and rapid decrease in concentration in the test solution due to removal of the stratum corneum and a rapid decrease in skin concentration because of the decrease of salicylic acid in the solution. Varying the concentration of salicylic acid from 250 to 1000 ug/mL resulted in similar patterns of retention. Varying the pH from 3 to 6, the peak of the amount reserved became lower and broader with a decreasing fraction of unionized salicylic acid, and the time required to reach a peak had a later trend.

For more Absorption, Distribution and Excretion (Complete) data for SALICYLIC ACID (16 total), please visit the HSDB record page.

Metabolism Metabolites

At low dosage, approximately 80% of salicylic acid is metabolized in the liver. Conjugation with glycine, forms salicyluric acid and when conjugated with glucuronic acid, acyl and phenolic glucuronide are formed. Small amounts of salicylic acid are also hydroxylated to gentisic acid. With large doses, the kinetics switch from first order to zero order.

Dogs were dosed intravenously with 1 g (14)C-salicylic acid (containing 10 uCi) in sodium bicarbonate solution. Urine was collected for 30 to 36 hours. Urinary metabolite recovery from one animal, which was representative of all the dosed animals, was 50% unchanged salicylic acid, 25% glucuronates, 10% salicyluric acid, and 4% to 5% gentisic acid. Total recovery was > 90% of the dose.

The major urinary metabolites identified after topical administeration differ from those after oral salicylate adminisration; those derived from percutaneous absorption contain more salicylate glucuronides (42%) and less salicyluric (52%) and salicylic acid (6%).

YIELDS O-CARBOXYPHENYL-B-D-GLUCURONIDE IN MAN; IN RABBIT; YIELDS O-CARBOXYPHENYL SULFATE IN RAT. /FROM TABLE/

For more Metabolism/Metabolites (Complete) data for SALICYLIC ACID (6 total), please visit the HSDB record page.

Salicylic acid has known human metabolites that include 5-hydroxylation.

Wikipedia

Retinol

Drug Warnings

Necrosis of normal skin has been associated with overuse of the drug. At high concentrations (e.g., 20%), salicylic acid has a caustic effect.

Prolonged use over large areas, especially in young children and those patients with significant renal or hepatic impairment, could result in salicylism. Limit the area to be treated and be aware of signs of salicylate toxicity (e.g., nausea, vomiting, dizziness, loss of hearing, tinnitus, lethargy, hyperpnea, diarrhea, psychic disturbances).

Contraindications: Sensitivity to salicylic acid; prolonged use, especially in infants, diabetics, and patients with impaired circulation; use on moles, birthmarks or warts with hair growing from them, genital or racial warts or warts on mucous membranes, irritated skin or any area that is infected or reddened.

For more Drug Warnings (Complete) data for SALICYLIC ACID (6 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Fragrance Ingredients

Food Additives -> PRESERVATIVE; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Cosmetics -> Preservative; Keratolytic

Methods of Manufacturing

Technical-grade salicylic acid obtained from the Kolbe-Schmitt process is already extremely pure: salicylic acid content 99.5%; phenol, p-hydroxybenzoic acid, or 4-hydroxyisophthalic acid 0.05 - 0.1% (as impurity); ash < 0.1%; water 0.2%. An even higher quality acid (pharmaceutical grade) can be obtained by crystallizing the sodium salicylate from water at a temperature not exceeding 20 °C, or by sublimation of the acid at 20 mbar and a temperature of 154 °C or with the aid of a carrier gas. A more modern process achieves sublimation directly by utilizing the heat of neutralization from the reaction of sodium salicylate with hydrogen chloride.

REACTION OF DRY, POWDERED SODIUM PHENATE WITH EXCESS CARBON DIOXIDE TO PRODUCE SODIUM SALICYLATE SOLUTION, WHICH IS ACIDIFIED TO OBTAIN SALICYLIC ACID

Manufactured by heating sodium phenolate with carbon dioxide under pressure.

SOME IS ... MADE BY SAPONIFYING CERTAIN NATURAL OILS SUCH AS BIRCH OR GAULTHERIA.

General Manufacturing Information

Printing and Related Support Activities

Paint and Coating Manufacturing

Not Known or Reasonably Ascertainable

Food, beverage, and tobacco product manufacturing

Services

Pharmaceutical and Medicine Manufacturing

All Other Chemical Product and Preparation Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Miscellaneous Manufacturing

Plastics Material and Resin Manufacturing

Benzoic acid, 2-hydroxy-: ACTIVE

SIMPLE FREE PHENOLIC ACIDS REPORTED IN WHEAT FRACTIONS. SALICYLIC ACID /FROM TABLE/

INCOMPATIBILITY: IRON SALTS, SPIRIT NITROUS ETHER, LEAD ACETATE, IODINE.

INCOMPATIBILITIES: SALICYLIC ACID IS INCOMPATIBLE WITH USUAL VANISHING CREAM DUE TO FACT THAT CREAMS OF THIS TYPE ARE BASED ON FORMATION OF EMULSION WITH AID OF SOAP.

Analytic Laboratory Methods

THIN LAYER CHROMATOGRAPHY.

GAS LIQUID CHROMATOGRAPHY ANALYSIS.

Salicylic acid in food and beverages using Qualitative Tests and Colorimetric method.

For more Analytic Laboratory Methods (Complete) data for SALICYLIC ACID (28 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: salicylic acid; matrix: blood (plasma); procedure: capillary electrophoresis with ultraviolet detection at 200 nm

For more Clinical Laboratory Methods (Complete) data for SALICYLIC ACID (16 total), please visit the HSDB record page.

Storage Conditions

Interactions

PENTOBARBITAL /SRP: CNS DEPRESSION/ IN MICE WAS ENHANCED AFTER PRE-TREATMENT WITH ... SALICYLIC ACID ... SALICYLIC ACID ... SHOWN TO DECR PLASMA-PROTEIN BINDING OF DIPHENYLHYDANTOIN IN MAN ... .

The anti-inflammatory properties of salicylates and prednisolone were investigated using inhibition of in vitro phytohemagglutinin-stimulated lymphocyte proliferation in human whole blood from healthy male and female subjects. Steroids and salicylates are used in conjunction for the treatment of inflammatory disorders such as rheumatoid arthritis and inhibit the proinflammatory transcription factor, NFKB, by different mechanisms. Data generated using various combinations of these drugs were analyzed using isobolograms and the universal surface response approach based on the Loewe additivity principle. The interaction between aspirin and prednisolone was mildly antagonistic while that between salicylic acid and prednisolone was modestly synergistic at therapeutic concentrations. Further, aspirin was slightly more potent in males, but the nature of the steroid-salicylate interaction was similar across genders. This study helps rationalize part of the beneficial effects of steroids and salicylates in treatment of inflammatory disorders.

In rats, magnesium deficiency caused a moderate hearing loss, measured by means of evoked potentials at 10 and 20 kHz, which was repaired after refeeding a normal diet. Application of 700 mg/kg salicylic acid or injection of 5 x 100 mg/kg gentamicin also caused a reversible hearing loss in normally fed rats. Treatment of zinc deficient rats with salicylic acid produced a stronger although reversible hearing loss than in normally fed salicylate treated rats. Treatment of magnesium-deficient rats with gentamicin induced a strong hearing loss that was nearly complete and irreversible in 9 of 25 rats.

For more Interactions (Complete) data for SALICYLIC ACID (7 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Efficacy of a combined chemical peel and topical salicylic acid-based gel combination in the treatment of active acne

Lucia CalvisiPMID: 34318988 DOI: 10.1111/jocd.14281

Abstract

Acne vulgaris is a common skin condition affecting the pilosebaceous unit of the skin characterized by the presence of comedones, papules, pustules, nodules, and cysts, which might result in permanent scars. It commonly affects adolescents, but it can occur in any age-group with the second group of incidence in young women in their 30s. Acne vulgaris can highly affect a person's quality of life. Therefore, it is necessary to act against it to prevent emotional impact and long-term complications.This study aimed to demonstrate the efficacy of a chemical peel in combination with a home care-exfoliating and purifying product in improving mild and moderate acne.

The study included 45 patients with mild-to-moderate acne. Patients were treated with a chemical peel containing a mix of salicylic acid, pyruvic acid, and retinoic acid once every 3 weeks for 4 times, plus a home care treatment after the healing process. Michaelson's acne severity score, Subject Global Aesthetic Improvement Scale, and Face Skin Q questionnaire were used to evaluate patients' skin improvement and patients' satisfaction.

All patients have shown improvement in skin lesions after 4 sessions of chemical peel according to Michaelson's acne severity score and Subject Global Aesthetic Improvement Score. Face Skin Q questionnaire demonstrated an improved quality of life in all treated patients.

The combination of salicylic acid-based chemical peel plus exfoliating home care treatment appears to be a very good strategy against acne. Therefore, the physician may use this combination as an effective treatment for patients dealing with acne vulgaris.

Crosstalk of plant growth regulators protects photosynthetic performance from arsenic damage by modulating defense systems in rice

M Iqbal R Khan, Badar Jahan, Mohamed F AlAjmi, Md Tabish Rehman, Noushina Iqbal, Mohammad Irfan, Zebus Sehar, Nafees A KhanPMID: 34325203 DOI: 10.1016/j.ecoenv.2021.112535

Abstract

Salicylic acid (SA) is a well-known plant growth regulator, which participates in many physiological processes of plants under normal and stressful conditions. In this study, we investigated the impact of SA supplementation on the components of ascorbate-glutathione cycle and glyoxalase system, photosynthesis and growth of rice (Oryza sativa) plants subjected to arsenic (As) stress. Plants grown with As exhibited enhanced As uptake, increased oxidative stress, and photosynthesis and growth inhibition. Application of SA promoted photosynthesis and growth in plants with or without As stress by improving plant defense systems and reducing oxidative stress through interaction with ethylene and nitric oxide (NO). SA acted as an ethylene antagonist, reducing stress ethylene formation under As stress, while NO formation was induced. This resulted in coordinated control over the antioxidant defense systems and enhanced As tolerance, protecting photosynthesis and growth from As-induced damage. The study showed that positive responses of SA in promoting photosynthesis and growth under As stress were the result of its interplay with ethylene and NO, enhanced capacity of defense systems to reduce oxidative stress. The crosstalk of SA with ethylene and NO will be useful in augmenting the performance of rice plants under As stress.Potential Assessment of UGT2B17 Inhibition by Salicylic Acid in Human Supersomes In Vitro

Hassan Salhab, Declan P Naughton, James BarkerPMID: 34361561 DOI: 10.3390/molecules26154410

Abstract

Glucuronidation is a Phase 2 metabolic pathway responsible for the metabolism and excretion of testosterone to a conjugate testosterone glucuronide. Bioavailability and the rate of anabolic steroid testosterone metabolism can be affected upon UGT glucuronidation enzyme alteration. However, there is a lack of information about the in vitro potential assessment of UGT2B17 inhibition by salicylic acid. The purpose of this study is to investigate if UGT2B17 enzyme activity is inhibited by salicylic acid. A UGT2B17 assay was developed and validated by HPLC using a C18 reversed phase column (SUPELCO 25 cm × 4.6 mm, 5 μm) at 246 nm using a gradient elution mobile phase system: (A) phosphate buffer (0.01 M) at pH = 3.8, (B) HPLC grade acetonitrile and (C) HPLC grade methanol. The UGT2B17 metabolite (testosterone glucuronide) was quantified using human UGT2B17 supersomes by a validated HPLC method. The type of inhibition was determined by Lineweaver-Burk plots. These were constructed from the in vitro inhibition of salicylic acid at different concentration levels. The UGT2B17 assay showed good linearity (R2 > 0.99), acceptable recovery and accuracy (80-120%), good reproducibility and acceptable inter and intra-assay precision (<15%), low detection (6.42 and 2.76 μM) and quantitation limit values (19.46 and 8.38 μM) for testosterone and testosterone glucuronide respectively, according to ICH guidelines. Testosterone and testosterone glucuronide were found to be stable up to 72 h in normal laboratory conditions. Our investigational study showed that salicylic acid uncompetitively inhibited UGT2B17 enzyme activity. Thus, drugs that are substrates for the UGT2B17 enzyme have negligible potential effect of causing interaction with salicylic acid in humans.CsMYB96 enhances citrus fruit resistance against fungal pathogen by activating salicylic acid biosynthesis and facilitating defense metabolite accumulation

Mingfei Zhang, Jinqiu Wang, Qujuan Luo, Ce Yang, Hongbin Yang, Yunjiang ChengPMID: 34315028 DOI: 10.1016/j.jplph.2021.153472

Abstract

Citrus fruit are generally confronted with various fungal diseases that cause fruit deterioration and economic loss. Salicylic acid (SA), a plant hormone, is an important signal molecule required for stimulating the disease resistance of plants. However, there has been limited information about the molecular mechanism of SA biosynthesis involving biotic stress response in citrus fruit. In the present study, an R2R3 MYB transcription factor (CsMYB96) was identified to mediate SA signaling in response to fungal diseases. The transient overexpression assay revealed that CsMYB96 contributed to the strong tolerance of citrus fruit to Penicillium italicum along with an increase in SA content; meanwhile, CsMYB96 conferred resistance to Botrytis cinerea in Arabidopsis plants. Further metabolomic profiling of stable transgenic Arabidopsis revealed that CsMYB96 participated in the regulation of various metabolism pathways and enhanced the accumulation of phenolic acids. RNA-seq analysis confirmed that overexpression of CsMYB96 activated the expression of genes involved in plant-pathogen interaction, phenylpropanoid biosynthesis, and SA signaling. Besides, CsMBY96 directly activated the transcription of calmodulin binding protein 60g (CsCBP60g), a predominant transcription factor required for the activation of SA signaling. In summary, our results reveal that CsMYB96 promotes SA biosynthesis and the accumulation of defense metabolites to enhance the fungal pathogen resistance of citrus fruit and Arabidopsis and provide new insights into the regulation of disease response.Chia Sprouts Elicitation with Salicylic Acid and Hydrogen Peroxide to Improve their Phenolic Content, Antioxidant Capacities In Vitro and the Antioxidant Status in Obese Rats

Haiku D J Gómez-Velázquez, Xochitl Aparicio-Fernández, Rosalía Reynoso-CamachoPMID: 34378171 DOI: 10.1007/s11130-021-00912-9

Abstract

Elicitation is a biotechnological approach to improve phenolic compounds content and antioxidant properties of ready-to-eat functional foods. This study aimed to evaluate the chemical elicitation effects using salicylic acid (SA) and hydrogen peroxide (HO

) in optimized-germination conditions on seedling vigor, phenolic content, and their antioxidant capacities in vitro and serum and urine of Wistar obese rats. Optimized-germination conditions of 26.5 °C and 178 h produced a 64% of germination and a sprout length of 56 mm. Only, the elicitation with H

O

(20 mM) enhanced the germination (75%) and H

O

(10 and 20 mM) the sprout length (69 and 59 mm, respectively). In contrast, both elicitors enhanced phenolic contents, being more significant total phenolic compounds content for SA (1 and 2 mM), up to 65.5-73.5%. SA and H

O

improved total flavonoids content (36.5-64.1%), ABTS (19.3-61.1%), and DPPH capacities (51-86%), depending on SA and H

O

concentration, compared with non-elicited chia sprouts. The QUENCHER antioxidant capacities of elicited chia sprouts increased up to three times more than extracts capacities, principally Q-ABTS, which could be attributed to phenolic bounds to dietary fiber. Rats fed with a high-fat and fructose diet (HFFD) and supplemented with chia sprouts, especially 1-mM SA, improve the obesity-related oxidative stress through an increase of antioxidant capacities, using DPPH and ABTS test, on serum (70-118%) and urine samples (80-116%). These results suggest that chia sprouts elicited with 1-mM SA are a source of antioxidant compounds that can be used to decrease obesity related oxidative stress.

Phytohormones, plant growth regulators and signaling molecules: cross-talk and stress responses

Aryadeep Roychoudhury, Tariq AftabPMID: 34274991 DOI: 10.1007/s00299-021-02755-9

Abstract

Interactions of phytohormone signaling pathways and their crosstalk with the different intermediates of cell signaling cascades regulate the molecular stress responses in plants.Salicylic acid underpins silicon in ameliorating chromium toxicity in rice by modulating antioxidant defense, ion homeostasis and cellular ultrastructure

Su Yang, Zaid Ulhassan, Aamir Mehmood Shah, Ali Raza Khan, Wardah Azhar, Yasir Hamid, Sajad Hussain, Mohamed Salah Sheteiwy, Abdul Salam, Weijun ZhouPMID: 34271533 DOI: 10.1016/j.plaphy.2021.07.013

Abstract

Chromium (Cr) phytotoxicity affirmed the need of mitigation strategies to remediate polluted soils and restricts its accumulation in the food chains. Salicylic acid (SA) and silicon (Si) play pivotal roles in stimulating the plant performance and stress resilience. So far, their interactive effects against Cr-phytotoxicities are less known. Thus, we evaluated the beneficial roles of alone or/and combine applications of SA and Si in mitigating the toxic effects of Cr in the leaves and roots of rice (Oryza sativa) seedlings. Results indicated that SA (10 μM) and/or Si (5 μM) markedly retrieved the Cr (100 μM) induced toxicities by minimizing the Cr-accretion in both leaves and roots, enhancing the performance of light harvesting pigments (total chlorophylls and carotenoids), water retention and accumulation of osmolytes (water-soluble protein and total soluble sugars) and ultimately improved the growth and biomass. Additionally, SA and/or Si maintained the ionic balance by enhancing the nutrients transport, upregulated the ascorbate-glutathione (AsA-GSH) cycle enzymes, minimized the extra accumulation of reactive oxygen species (ROS) (HO

and O

), malondialdehyde (MDA), recovered the membrane stability and damages in cellular ultrastructure in Cr-stressed rice plants. Overall findings suggested that SA underpins Si in mitigating the Cr-induced phytotoxicities on the above-reported parameters and combined applications of SA and Si were more effective than alone treatments. The uptake or cellular accumulation of Cr, osmoprotectants level and antioxidant defense system against oxidative stress can be considered as key toxicity biomarkers for the safe cultivation of rice in Cr-contaminated soils.

Major Facilitator Superfamily Transporter Gene

Qing Chen, Lu Lei, Caihong Liu, Yazhou Zhang, Qiang Xu, Jing Zhu, Zhenru Guo, Yan Wang, Qingcheng Li, Yang Li, Li Kong, Yunfeng Jiang, Xiujin Lan, Jirui Wang, Qiantao Jiang, Guoyue Chen, Jian Ma, Yuming Wei, Youliang Zheng, Pengfei QiPMID: 34445203 DOI: 10.3390/ijms22168497

Abstract

Wheat is a major staple food crop worldwide, due to its total yield and unique processing quality. Its grain yield and quality are threatened by Fusarium head blight (FHB), which is mainly caused by. Salicylic acid (SA) has a strong and toxic effect on

and is a hopeful target for sustainable control of FHB.

is capable of efficientdealing with SA stress. However, the underlying mechanisms remain unclear. Here, we characterized

(

), a major facilitator superfamily (MFS) transporter gene in

.

was highly expressed during infection and was upregulated by SA. The predicted three-dimensional structure of the FgMFS1 protein was consistent with the schematic for the antiporter. The subcellular localization experiment indicated that FgMFS1 was usually expressed in the vacuole of hyphae, but was alternatively distributed in the cell membrane under SA treatment, indicating an element of

in response to SA.

(loss of function mutant of

) showed enhanced sensitivity to SA, less pathogenicity towards wheat, and reduced DON production under SA stress. Re-introduction of a functional

gene into

recovered the mutant phenotypes. Wheat spikes inoculated with

accumulated more SA when compared to those inoculated with the wild-type strain. Ecotopic expression of

in yeast enhanced its tolerance to SA as expected, further demonstrating that FgMFS1 functions as an SA exporter. In conclusion,

encodes an SA exporter in

, which is critical for its response to wheat endogenous SA and pathogenicity towards wheat.

Analysis of Phytohormone Signal Transduction in

Youcheng Zhu, Qingyu Wang, Ziwei Gao, Ying Wang, Yajing Liu, Zhipeng Ma, Yanwen Chen, Yuchen Zhang, Fan Yan, Jingwen LiPMID: 34298928 DOI: 10.3390/ijms22147313

Abstract

Salt stress seriously restricts crop yield and quality, leading to an urgent need to understand its effects on plants and the mechanism of plant responses. Although phytohormones are crucial for plant responses to salt stress, the role of phytohormone signal transduction in the salt stress responses of stress-resistant species such ashas not been reported. Herein, we combined transcriptome and metabolome analyses to evaluate expression changes of key genes and metabolites associated with plant hormone signal transduction in

roots under salt stress for 0 h to 72 h. Auxin, cytokinin, brassinosteroid, and gibberellin signals were predominantly involved in regulating

growth and recovery under salt stress. Ethylene and jasmonic acid signals may negatively regulate the response of

to salt stress. Abscisic acid and salicylic acid are significantly upregulated under salt stress, and their signals may positively regulate the plant response to salt stress. Additionally, salicylic acid (SA) might regulate the balance between plant growth and resistance by preventing reduction in growth-promoting hormones and maintaining high levels of abscisic acid (ABA). This study provides insight into the mechanism of salt stress response in

and the corresponding role of plant hormones, which is beneficial for crop resistance breeding.